2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide
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Overview
Description
2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with a cyano group and a methoxyphenyl group, along with a sulfanyl linkage to an acetamide moiety. The presence of these functional groups imparts unique chemical properties to the compound, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyridine ring, followed by the introduction of the cyano and methoxyphenyl groups through electrophilic aromatic substitution reactions. The sulfanyl linkage is then established using thiol-based reagents under controlled conditions. Finally, the acetamide moiety is introduced via amidation reactions, often employing coupling agents like EDCI or DCC to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and halides under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and electrostatic interactions, while the methoxyphenyl and sulfanyl groups can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-{[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-phenylacetamide
- 2-{[3-cyano-6-(4-propoxyphenyl)-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-phenylacetamide
- 2-{[6-(4-bromophenyl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(4-ethoxyphenyl)acetamide
Uniqueness
The uniqueness of 2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl}-N-(2-ethoxyphenyl)acetamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and bioactivity profiles, making it a valuable compound for targeted research and applications.
Properties
Molecular Formula |
C23H21N3O3S |
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Molecular Weight |
419.5 g/mol |
IUPAC Name |
2-[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]sulfanyl-N-(2-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C23H21N3O3S/c1-3-29-21-7-5-4-6-20(21)25-22(27)15-30-23-17(14-24)10-13-19(26-23)16-8-11-18(28-2)12-9-16/h4-13H,3,15H2,1-2H3,(H,25,27) |
InChI Key |
YMLLWMHSVRULQD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=C(C=CC(=N2)C3=CC=C(C=C3)OC)C#N |
Origin of Product |
United States |
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